molecular formula C16H20BNO4 B6173498 methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate CAS No. 1643923-21-0

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Cat. No. B6173498
CAS RN: 1643923-21-0
M. Wt: 301.1
InChI Key:
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate, also known as MTIB, is a boron-containing organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of laboratory experiments, from biochemical and physiological studies to drug development. MTIB is a useful tool for researchers due to its unique properties and its ability to interact with a variety of different molecules.

Scientific Research Applications

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and inorganic chemistry. It has been used to study the binding of small molecules to proteins and the binding of drugs to their targets. It has also been used to study the structure and function of enzymes, and it has been used to study the structure and function of DNA and RNA molecules. In addition, methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate has been used to investigate the mechanism of action of drugs and to study the effect of drugs on cells.

Mechanism of Action

The mechanism of action of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is not completely understood. However, it is believed that the compound binds to proteins, DNA, and RNA molecules, and that it may also interact with other molecules. It is also believed that methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate may inhibit the activity of enzymes, and that it may also interact with other molecules to modify their activity.
Biochemical and Physiological Effects
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to bind to proteins and DNA, and to affect the activity of other molecules. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate has been shown to have an effect on the metabolism of cells, and it has been shown to regulate the expression of genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate in laboratory experiments is its ability to interact with a variety of different molecules. This makes it a useful tool for studying the structure and function of proteins, DNA, and RNA molecules. In addition, methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is its low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate in scientific research. One potential direction is the development of new drugs that target specific proteins or DNA molecules using methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate as a tool. Another potential direction is the use of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate in the development of new materials for use in biomedical applications. Additionally, methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate could be used to study the structure and function of proteins and DNA molecules in more detail, as well as to study the mechanism of action of drugs. Finally, methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate could be used to study the effect of drugs on cells and to investigate the potential therapeutic effects of drugs.

Synthesis Methods

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate can be synthesized using a variety of methods, including the reaction of indole-5-carboxylic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethyl chloride. The reaction of these two components produces a compound with the formula C17H15BO2. The reaction is a two-step process, with the first step involving the formation of an indole-5-carboxylic acid ester, and the second step involving the reaction of the ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethyl chloride to form methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate' involves the reaction of 7-bromo-1H-indole-5-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, followed by esterification with methanol.", "Starting Materials": [ "7-bromo-1H-indole-5-carboxylic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Methanol" ], "Reaction": [ "Step 1: 7-bromo-1H-indole-5-carboxylic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate.", "Step 2: The resulting product from step 1 is then esterified with methanol to yield the final compound, 'methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate'." ] }

CAS RN

1643923-21-0

Product Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Molecular Formula

C16H20BNO4

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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